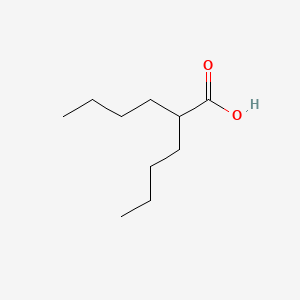

2-Butylhexanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 843. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-7-9(10(11)12)8-6-4-2/h9H,3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYRYPXQPKPVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17022-35-4 (hydrochloride salt) | |

| Record name | 2,2-Dibutylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20876163 | |

| Record name | HEXANOIC ACID, 2-BUTYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20876163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3115-28-4 | |

| Record name | 2-Butylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3115-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dibutylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butylhexanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HEXANOIC ACID, 2-BUTYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20876163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butylhexanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P7E7U5ZG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Butylhexanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butylhexanoic acid, a branched-chain carboxylic acid, is a molecule of interest in various scientific domains, including neuroscience and oncology. Its structural similarity to other short-chain fatty acids (SCFAs) suggests potential roles in cellular metabolism and signaling. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways associated with this compound, aimed at facilitating further research and development.

Chemical Properties and Structure

This compound, also known as dibutylacetic acid, is a C10 fatty acid. Its chemical identity and core physicochemical properties are summarized below.

Identifiers and Molecular Characteristics

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Dibutylacetic acid, Di-n-butylacetic acid, 2-Butylcaproic acid | [1][3] |

| CAS Number | 3115-28-4 | [1][3][4] |

| Molecular Formula | C₁₀H₂₀O₂ | [1][3] |

| Molecular Weight | 172.26 g/mol | [1][3] |

| Chemical Structure | CCCCC(CCCC)C(=O)O (SMILES) | [1] |

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. It is important to note that while some experimental values are available, others are predicted and should be confirmed through empirical testing for rigorous applications.

| Property | Value | Notes | Source |

| Boiling Point | 255.00 °C | Experimental | [3] |

| Melting Point | Not available | Experimental data not found | [4] |

| Density | 0.899 g/cm³ | Experimental | [3] |

| Water Solubility | Not available | Predicted to have low water solubility due to its long alkyl chains. | |

| pKa | Not available | Predicted to be around 4.8, typical for carboxylic acids. | [5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of carboxylic acids like this compound are outlined below. These are generalized protocols that can be adapted for specific laboratory settings.

Synthesis of this compound (General Approach)

A common route for the synthesis of 2-substituted carboxylic acids involves the malonic ester synthesis. A generalized workflow is presented below.

Protocol:

-

Alkylation: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.

-

This enolate then acts as a nucleophile, attacking an alkyl halide (1-bromobutane). This step is repeated a second time with another equivalent of 1-bromobutane.

-

Hydrolysis and Decarboxylation: The resulting diethyl 2,2-dibutylmalonate is then saponified using a strong base (e.g., NaOH), followed by acidification to yield the dicarboxylic acid.

-

Upon heating, this intermediate readily undergoes decarboxylation to yield the final product, this compound.

-

Purification is typically achieved through distillation under reduced pressure.

Determination of Boiling Point

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner or heating mantle), and mineral oil.

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The sealed capillary tube is placed open-end down into the test tube.

-

The test tube is attached to the thermometer, and the assembly is immersed in the Thiele tube containing mineral oil.

-

The apparatus is heated gently. A stream of bubbles will emerge from the open end of the capillary tube as the temperature rises.

-

Heating is discontinued, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point (for solid derivatives)

While this compound is a liquid at room temperature, this protocol is relevant for solid derivatives.

Apparatus: Melting point apparatus, capillary tubes, spatula.

Procedure:

-

A small, finely powdered sample of the solid derivative is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

For an unknown sample, a rapid heating rate (10-20 °C/minute) is used to determine an approximate melting range.

-

A second determination is performed with a fresh sample, heating at a slower rate (1-2 °C/minute) as the temperature approaches the approximate melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of pKa by Potentiometric Titration

Apparatus: Calibrated pH meter with a combination electrode, burette, beaker, magnetic stirrer, and standardized 0.1 M NaOH solution.

Procedure:

-

A known quantity of this compound is dissolved in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

-

The initial pH of the solution is recorded.

-

The standardized NaOH solution is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

This process is continued until the pH begins to change rapidly, and then well past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Biological Context and Potential Signaling Pathways

This compound has been noted for its presence in the human brain and its potential involvement in neurological processes such as depression.[3] It is also described as an inhibitor of butyric acid oxidation.[3] Due to the limited availability of specific signaling pathway diagrams for this compound, this section presents a representative pathway for fatty acid β-oxidation, which it may inhibit, and a general signaling pathway for short-chain fatty acids like butyrate, which it is structurally related to.

Fatty Acid β-Oxidation Pathway

Fatty acid β-oxidation is the mitochondrial process by which fatty acids are broken down to produce acetyl-CoA. An inhibitor like this compound could potentially interfere with one of the enzymatic steps in this pathway.

Representative Short-Chain Fatty Acid Signaling

Short-chain fatty acids can act as signaling molecules by activating G-protein coupled receptors (GPCRs), such as GPR41 and GPR43, and by inhibiting histone deacetylases (HDACs). This representative pathway illustrates these general mechanisms.

Experimental Workflow for Studying Fatty Acid Oxidation Inhibition

To investigate the inhibitory effects of a compound like this compound on fatty acid oxidation, a structured experimental workflow is necessary. The following diagram outlines a typical approach.

Protocol Outline:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 hepatocytes) in a multi-well plate.

-

Treatment: Treat the cells with varying concentrations of this compound. Include appropriate positive (e.g., etomoxir) and negative (vehicle) controls.

-

Fatty Acid Oxidation Assay: Introduce a radiolabeled fatty acid substrate (e.g., [¹⁴C]palmitate). Measure the rate of fatty acid oxidation by quantifying the production of ¹⁴CO₂ or by measuring oxygen consumption rates using a Seahorse XF Analyzer.

-

Data Analysis: Plot the inhibition of fatty acid oxidation as a function of the concentration of this compound to determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion

This compound presents an intriguing area for further research, particularly concerning its metabolic and signaling functions. While foundational chemical data are available, a more in-depth experimental characterization of its physicochemical properties is warranted. The provided protocols offer a starting point for such investigations. Furthermore, elucidating the specific molecular targets and signaling pathways of this compound will be crucial in understanding its physiological and pathological roles. The representative pathways and experimental workflows detailed in this guide are intended to serve as a framework for designing future studies to unravel the full therapeutic potential of this compound.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Butylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butylhexanoic acid (CAS No: 3115-28-4), a C10 branched-chain fatty acid, is a compound of interest in various scientific domains, including its potential role as an intermediate in organic synthesis.[1] A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in drug design and formulation where such characteristics govern bioavailability, stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details the experimental protocols for their determination, and presents a logical workflow for its characterization.

Physicochemical Properties

The physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for predicting its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂ | [1][2] |

| Molecular Weight | 172.26 g/mol | [1][2] |

| Appearance | Liquid (at standard conditions) | [3] |

| Density | 0.899 g/cm³ | [1] |

| Boiling Point | 255.00 °C | [1] |

| Melting Point | Not available | [4] |

Table 2: Chemical and Partitioning Properties

| Property | Value | Source/Method |

| pKa (acid dissociation constant) | ~4.05 ± 0.50 (Predicted for a structurally similar compound) | [5] |

| logP (Octanol-Water Partition Coefficient) | 3.2 (Computed) | [2] |

| Water Solubility | Low (predicted based on structure) | Inferred from logP |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Experimental Protocols for Physicochemical Characterization

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining the key properties of this compound.

Determination of Melting Point

Given that this compound is likely a liquid at room temperature, this protocol would be more applicable for determining its freezing point.

-

Apparatus: Capillary melting point apparatus or a differential scanning calorimeter (DSC).[6]

-

Procedure (Capillary Method):

-

A small sample of this compound is introduced into a capillary tube.

-

The tube is placed in a cooling bath or a specialized apparatus designed for sub-ambient temperature measurements.

-

The temperature is gradually lowered at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded as the freezing point range.

-

Determination of Boiling Point

-

Apparatus: Distillation apparatus with a thermometer, heating mantle, and condenser.

-

Procedure:

-

A sample of this compound is placed in a distillation flask.

-

The apparatus is assembled, and the heating mantle is turned on to gradually heat the sample.

-

The temperature is monitored, and the boiling point is recorded as the temperature at which the liquid and vapor phases are in equilibrium, characterized by a stable temperature reading during vigorous boiling and condensation.[7]

-

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound.[8]

-

Apparatus: Calibrated pH meter with an electrode, a burette, a beaker, and a magnetic stirrer.

-

Procedure:

-

A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is submerged.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from the burette.[9]

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[8][10]

-

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity.[11]

-

Apparatus: Separatory funnel or vials, shaker, and an analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

1-Octanol (B28484) and water are pre-saturated with each other by vigorous mixing followed by separation of the two phases.

-

A known amount of this compound is dissolved in one of the phases (typically 1-octanol).

-

The solution is combined with a known volume of the other phase in a separatory funnel.

-

The mixture is shaken for a sufficient period to allow for equilibrium to be reached.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of this compound in both the 1-octanol and water phases is determined using a suitable analytical technique.[12][13]

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

Determination of Aqueous Solubility

-

Apparatus: Vials, shaker or stirrer, filtration or centrifugation equipment, and an analytical instrument for concentration measurement.

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a vial.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

The undissolved portion of the compound is removed by filtration or centrifugation.

-

The concentration of this compound in the clear, saturated aqueous solution is then quantified using an appropriate analytical method. This concentration represents the aqueous solubility of the compound at that specific temperature.[14]

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Workflow for the physicochemical characterization of this compound.

References

- 1. biosynth.com [biosynth.com]

- 2. This compound | C10H20O2 | CID 18379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butyl hexanoate | C10H20O2 | CID 12294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Cas 100048-86-0,2-(Bromomethyl)-2-butylhexanoic acid | lookchem [lookchem.com]

- 6. brainly.com [brainly.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. scispace.com [scispace.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

2-Butylhexanoic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Butylhexanoic acid, a key chemical intermediate. The document details its chemical and physical properties, outlines a robust synthetic protocol for a critical derivative, and discusses its primary application in the context of drug development, specifically in the modulation of bile acid metabolism.

Core Chemical Data

CAS Number: 3115-28-4

Molecular Formula: C10H20O2

This compound, also known as di-n-butylacetic acid, is a branched-chain carboxylic acid. Its structure is foundational for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Physicochemical and Spectral Properties

The quantitative data for this compound are summarized in the table below, providing a reference for its physical and computed properties.

| Property | Value | Source |

| Molecular Weight | 172.26 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Dibutylacetic acid, Di-n-butylacetic acid | PubChem[1] |

| Density | 0.899 g/cm³ | Biosynth[2] |

| Boiling Point | 255.0 °C | Biosynth[2] |

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

Synthetic Protocols

While this compound is commercially available, its derivatization is often a key step in its application. A particularly important derivative is 2-(Bromomethyl)-2-butylhexanoic acid, which serves as a crucial intermediate for synthesizing inhibitors of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[3]

A highly efficient, industrial-scale synthesis for this intermediate has been reported. The overall workflow involves a malonic ester-type synthesis followed by reduction and subsequent bromination and hydrolysis.

References

- 1. This compound | C10H20O2 | CID 18379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benign synthesis of 2-ethylhexanoic acid by cytochrome P450cam: enzymatic, crystallographic, and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(Bromomethyl)-2-butylhexanoic acid | 100048-86-0 | Benchchem [benchchem.com]

2-Butylhexanoic Acid: A Technical Overview of a Putative Naturally Occurring Branched-Chain Fatty Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butylhexanoic acid (also known as 2,2-dibutylacetic acid) is a branched-chain fatty acid (BCFA) that has been identified in the human brain and is implicated in neurological processes such as depression.[1] Unlike its straight-chain counterparts, BCFAs contain one or more alkyl branches, which alter their physical and chemical properties, influencing their role in biological systems. While the ethyl ester of this compound, ethyl 2-butylhexanoate, is found in natural sources like essential oils, the direct and widespread natural occurrence of the free acid in various organisms remains an area of ongoing investigation.[2] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its known natural sources, physicochemical properties, putative biosynthetic pathways, analytical methodologies, and reported biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its detection, extraction, and in vitro experimental design.

| Property | Value | Reference |

| Molecular Formula | C10H20O2 | [3] |

| Molecular Weight | 172.26 g/mol | [3] |

| CAS Number | 3115-28-4 | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,2-Dibutylacetic acid, Di-n-butylacetic acid | [3] |

| Appearance | Not specified, likely a liquid at room temperature | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified, likely soluble in organic solvents |

Natural Occurrence and Biosynthesis

Natural Sources

The primary documented natural source of this compound is the human brain.[1] Its concentration and distribution within different brain regions are not yet well-characterized. While its ethyl ester is found in some essential oils, the presence of the free acid in plants, microorganisms, or other animal tissues has not been extensively reported in the scientific literature.[2]

Putative Biosynthetic Pathway

A specific biosynthetic pathway for this compound has not been elucidated. However, based on the known biosynthesis of other α-alkyl branched-chain fatty acids in bacteria, a plausible pathway can be proposed. This pathway would likely involve the elongation of a fatty acid chain with a butyl group at the α-position. The general mechanism for the synthesis of branched-chain fatty acids often utilizes primers derived from branched-chain amino acids.

Below is a conceptual diagram illustrating a generalized biosynthetic pathway for α-alkyl branched-chain fatty acids, which may be analogous to the formation of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of this compound are not widely published. However, established methods for the analysis of branched-chain fatty acids from biological matrices can be adapted.

General Protocol for Extraction and Derivatization for GC-MS Analysis

This protocol outlines a general procedure for the extraction of total fatty acids from a biological sample and their derivatization to fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.

-

Sample Homogenization: Homogenize the biological sample (e.g., brain tissue) in a suitable solvent system, such as chloroform:methanol (B129727) (2:1, v/v).

-

Lipid Extraction: Perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure to separate the lipid-containing organic phase.

-

Saponification: Evaporate the organic solvent and saponify the lipid extract with a methanolic base (e.g., 0.5 M KOH in methanol) to release the free fatty acids from their esterified forms.

-

Derivatization to FAMEs: Methylate the free fatty acids using a reagent such as boron trifluoride in methanol (BF3-methanol) or by acidic methanolysis.

-

Extraction of FAMEs: Extract the resulting FAMEs into an organic solvent like hexane.

-

Analysis by GC-MS: Analyze the FAMEs by GC-MS. The mass spectrum of the this compound methyl ester would be used for identification, and its peak area for quantification, relative to an internal standard.

A typical workflow for the analysis of branched-chain fatty acids is depicted below.

Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile compounds like FAMEs. The mass spectrum provides a molecular fingerprint for identification.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of isolated this compound.[3] Publicly available spectral data for this compound can be found in databases such as PubChem.[3]

Biological Activity and Potential Roles

The biological activities of this compound are not extensively studied, but some interesting functions have been reported:

-

Neurological Role: Its presence in the human brain and association with depression suggest a role in neurochemistry.[1]

-

Enzyme Inhibition: It has been reported to be an inhibitor of butyric acid oxidation.[1]

-

Interaction with Lectins: this compound has been shown to bind to lectins, which are carbohydrate-binding proteins involved in cell-cell recognition and signaling.[1]

-

Potential Anticancer Activity: There is some indication of its effectiveness against gliomas, a type of brain tumor.[1]

The mechanisms underlying these activities, including any specific signaling pathways, are yet to be fully elucidated.

Conclusion and Future Directions

This compound is an intriguing branched-chain fatty acid with a confirmed presence in the human brain and potential roles in neurological function and disease. However, significant gaps in our understanding of its natural distribution, biosynthesis, and detailed biological functions remain. Future research should focus on:

-

Expanding the search for natural sources: Investigating a wider range of organisms, including plants, bacteria, and other animal tissues, to determine the prevalence of this compound in nature.

-

Elucidating the biosynthetic pathway: Identifying the specific enzymes and genetic pathways responsible for its synthesis.

-

Developing and validating analytical methods: Establishing standardized and sensitive protocols for the quantification of this compound in various biological matrices.

-

Investigating biological mechanisms: Delving deeper into its molecular targets and signaling pathways to understand its effects on cellular and physiological processes.

A more thorough understanding of this compound will be crucial for harnessing its potential in drug development and for understanding its role in human health and disease.

References

- 1. This compound | 3115-28-4 | FB167064 | Biosynth [biosynth.com]

- 2. Cas 2985-48-0,Hexanoic acid, 2-butyl-, ethyl ester | lookchem [lookchem.com]

- 3. This compound | C10H20O2 | CID 18379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Physicochemical Properties of 2-Butylhexanoic Acid

An In-depth Technical Guide to the Synthesis and Characterization of 2-Butylhexanoic Acid and Its Derivatives

Introduction

This compound, also known by its synonyms Dibutylacetic acid and Di-n-butylacetic acid, is a C10 branched-chain fatty acid. While its natural occurrence is not well-documented in scientific literature, it has garnered significant interest in the field of medicinal chemistry. This technical guide provides a comprehensive overview of this compound, with a primary focus on the synthesis and characterization of its key derivative, 2-(bromomethyl)-2-butylhexanoic acid. This derivative serves as a crucial intermediate in the development of novel therapeutics, particularly 1,2,5-benzothiadiazepine derivatives that function as bile acid modulators.[1] These modulators have potential applications in treating a range of conditions, including cardiovascular diseases, metabolic disorders, and gastrointestinal ailments.[1]

This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and visualizations to facilitate a deeper understanding of the synthesis and application of this important chemical building block.

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | Dibutylacetic acid, Di-n-butylacetic acid | [2] |

| CAS Number | 3115-28-4 | [2] |

| Molecular Formula | C₁₀H₂₀O₂ | [2] |

| Molecular Weight | 172.26 g/mol | [2] |

| Exact Mass | 172.146329876 Da | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

| GHS Hazard Statements | H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [2] |

Synthesis of 2-(bromomethyl)-2-butylhexanoic Acid

The synthesis of 2-(bromomethyl)-2-butylhexanoic acid is a critical process for its use as a pharmaceutical intermediate. An efficient, one-pot synthesis method has been developed that is suitable for industrial-scale production, avoiding the need for hazardous reagents and complex purification techniques like column chromatography.[1][3]

Detailed Experimental Protocol

The following protocol outlines a one-pot synthesis of 2-(bromomethyl)-2-butylhexanoic acid.

Step 1: Dialkylation

-

In a suitable reaction vessel, a sodium alkoxide solution is prepared in an anhydrous alcohol.

-

Ethyl cyanoacetate is added dropwise to the alkoxide solution at room temperature.

-

A halogenated butane (e.g., bromobutane) is then added, and the reaction mixture is stirred until the dialkylation is complete, which can be monitored by Thin Layer Chromatography (TLC).

Step 2: Reduction

-

Without isolation of the dialkylated intermediate, a reducing agent is added to the reaction mixture.

-

The reaction is maintained at a controlled temperature (e.g., not exceeding 60°C) until the reduction is complete, as indicated by TLC.[1]

Step 3: Bromination and Hydrolysis

-

The crude 2-butyl-2-(hydroxymethyl)hexanenitrile is then subjected to bromination and hydrolysis.

-

Hydrobromic acid (40% aqueous solution) and concentrated sulfuric acid are added to the intermediate in a three-necked flask.[1]

-

The mixture is heated to approximately 130-135°C for several hours. The reaction progress is monitored by TLC.[1]

Purification

-

Upon completion of the reaction, the mixture is cooled, and dichloromethane (B109758) (DCM) and activated carbon are added.[1]

-

The mixture is filtered, and the pH of the filtrate is adjusted to 3-5 using a saturated sodium carbonate solution.[1]

-

The organic phase is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.[1]

-

The solvent is removed under reduced pressure to yield a crude product, which is then purified by recrystallization from petroleum ether to afford the final product as a white solid with high purity.[1]

Characterization

The identity and purity of the synthesized 2-(bromomethyl)-2-butylhexanoic acid are confirmed using various analytical techniques.

| Analytical Technique | Purpose | Key Observations |

| ¹H NMR Spectroscopy | To confirm the molecular structure and proton environments. | The spectrum should show characteristic signals for the butyl and hexanoyl chains, as well as a singlet for the bromomethyl protons. |

| ¹³C NMR Spectroscopy | To confirm the carbon framework of the molecule. | The spectrum should be consistent with the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups. | A strong absorption band corresponding to the C=O stretch of the carboxylic acid is expected.[3] |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The mass spectrum should show a molecular ion peak consistent with the molecular weight of the compound. |

Biological Activity and Applications

The primary application of this compound and its derivatives is in drug development. 2-(bromomethyl)-2-butylhexanoic acid is a key intermediate in the synthesis of 1,2,5-benzothiadiazepine derivatives. These compounds are potent modulators of bile acid transporters, such as the apical sodium-dependent bile acid transporter (ASBT) and the hepatic bile acid transporter (LBAT).[1] By inhibiting these transporters, these derivatives can modulate bile acid circulation, which has therapeutic implications for a variety of diseases.

Conclusion

This compound, and more specifically its derivative 2-(bromomethyl)-2-butylhexanoic acid, represents a valuable and versatile building block in modern medicinal chemistry. The development of efficient and scalable synthetic routes has made it an attractive starting material for the synthesis of complex pharmaceutical agents. Its role as a key intermediate in the creation of bile acid modulators highlights its importance in the development of new treatments for a range of diseases. This technical guide provides a solid foundation for researchers and drug development professionals working with this compound, from its synthesis and purification to its characterization and application.

References

The Therapeutic Potential of 2-Butylhexanoic Acid in Depression: A Review of a Scientific Void

A comprehensive review of existing scientific literature reveals a significant gap in research regarding the potential therapeutic effects of 2-Butylhexanoic acid for the treatment of depression. Despite its structural similarity to compounds with known neurological effects, direct preclinical or clinical investigations into its antidepressant properties are currently absent from published research.

This technical guide sought to provide an in-depth analysis of this compound as a potential therapeutic agent for depression, targeting an audience of researchers, scientists, and drug development professionals. However, an exhaustive search of scientific databases and literature has yielded no studies specifically evaluating its efficacy or mechanism of action in the context of depressive disorders. The available research on this compound is primarily focused on other areas of pharmacology and toxicology, most notably its developmental and teratogenic effects, often in comparative studies with the known mood stabilizer and antiepileptic drug, valproic acid, and its analogues.[1][2][3][4]

Current Research Landscape of this compound

The existing body of scientific work mentions this compound in several distinct contexts, none of which directly pertain to antidepressant activity:

-

Developmental Toxicity: A notable portion of the research investigates the potential for this compound to cause developmental abnormalities.[1][2] These studies are often framed in comparison to valproic acid, a compound with known teratogenic risks.

-

Chemical Synthesis: The compound serves as a precursor or intermediate in the synthesis of more complex molecules, such as benzothiazepine (B8601423) derivatives, which are being explored for a range of pharmacological activities, though not specifically for depression.[5][6]

-

Drug Delivery Systems: Limited research has identified this compound as a degradation product of certain types of nanoparticles used in drug delivery systems.[7]

While some of the broader classes of compounds synthesized from this compound, such as benzothiazepines, have been investigated for various central nervous system effects, there is no direct evidence to suggest that this compound itself possesses antidepressant properties.[6]

Future Directions and Unanswered Questions

The absence of research into the antidepressant potential of this compound presents a clear knowledge gap. Given its structural relationship to valproic acid, which has profound effects on the central nervous system, future investigation could be warranted. Key questions that remain unanswered include:

-

Does this compound cross the blood-brain barrier?

-

Does it interact with key neurotransmitter systems implicated in depression, such as the serotonergic, noradrenergic, or dopaminergic systems?

-

Does it exhibit any activity on neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), or influence neuroinflammatory pathways?

-

What is its safety and tolerability profile in preclinical models?

To address these questions, a systematic investigation would be required, beginning with fundamental preclinical studies.

Proposed Initial Experimental Workflow

Should researchers venture into this unexplored area, a logical first step would be a series of in vitro and in vivo experiments to screen for any potential antidepressant-like activity. A hypothetical initial experimental workflow is outlined below.

Caption: A proposed initial workflow for screening the antidepressant potential of this compound.

References

Anti-Tumor Properties of 2-Butylhexanoic Acid Against Gliomas: A Review of Available Scientific Literature

A comprehensive search of publicly available scientific databases and literature has revealed no direct research, clinical data, or experimental protocols specifically investigating the anti-tumor properties of 2-Butylhexanoic acid (2-BHA) against gliomas.

While the initial request sought an in-depth technical guide on this topic, the absence of foundational research on 2-BHA in the context of glioma biology prevents the creation of a scientifically accurate and data-supported document as per the user's detailed requirements. The core requirements, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, are contingent on the existence of peer-reviewed studies, which are not available for this specific compound and cancer type.

This lack of information suggests that this compound has likely not been a primary focus of research for anti-glioma therapeutic development to date. The scientific community has, however, extensively investigated other compounds and their mechanisms of action against this aggressive form of brain cancer.

Alternative Areas of Investigation for Anti-Glioma Therapeutics

For researchers, scientists, and drug development professionals interested in the field of anti-glioma therapeutics, numerous other compounds and pathways are being actively explored. These include, but are not limited to:

-

Metabolic Inhibitors: Compounds that target the altered metabolic pathways in glioblastoma cells, such as glycolysis and fatty acid metabolism, are a significant area of research.[1][2][3]

-

Signaling Pathway Modulators: Research is ongoing into small molecules that inhibit key signaling cascades frequently deregulated in gliomas, such as the PI3K/Akt/mTOR and RAS/MAPK/ERK pathways.[4][5][6]

-

Histone Deacetylase (HDAC) Inhibitors: Compounds like sodium butyrate (B1204436) have been investigated for their anti-cancer effects in glioblastoma cell lines.[7]

-

Natural Compounds: A variety of plant-derived compounds are being studied for their potential to induce apoptosis, inhibit proliferation, and overcome drug resistance in glioblastoma.[8][9][10]

Should you be interested in a detailed technical guide on a specific, well-researched compound with demonstrated anti-glioma properties, we would be pleased to generate a comprehensive report that aligns with the originally requested format, including data tables, experimental protocols, and pathway visualizations.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Vitamin B6 Pathway Maintains Glioblastoma Cell Survival in 3D Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekalert.org [eurekalert.org]

- 4. Signaling Pathways in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aberrant Signaling Pathways in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Signaling Pathways Controlling the Efficacy of Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the combined anti-cancer effects of sodium butyrate and celastrol in glioblastoma cell lines: a novel therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural Compounds in Glioblastoma Therapy: Preclinical Insights, Mechanistic Pathways, and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

The Neuroprotective Potential of 2-Butylhexanoic Acid in Neurological Disorders: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butylhexanoic acid, a structural analog of the well-established neurological drug Valproic Acid (VPA), is emerging as a compound of interest in the exploration of novel therapeutics for a range of neurological disorders.[1][2] Like VPA, this compound is a branched short-chain fatty acid.[2] While direct research on this compound is in its early stages, its structural similarity to VPA suggests a comparable multi-faceted mechanism of action with significant potential for neuroprotection. This technical guide synthesizes the current understanding of the likely mechanisms through which this compound may exert its effects, drawing heavily on the extensive research conducted on its analog, Valproic Acid. The primary proposed mechanisms include the inhibition of histone deacetylases (HDACs), modulation of GABAergic neurotransmission, and regulation of intracellular signaling pathways.[1][3] These actions collectively contribute to its potential anti-convulsant, mood-stabilizing, and neuroprotective properties.

Core Mechanisms of Action

The neuroprotective effects of Valproic Acid, and by extension likely this compound, are not attributed to a single mode of action but rather a combination of effects on key cellular and molecular processes within the central nervous system.

Histone Deacetylase (HDAC) Inhibition

A pivotal mechanism of action for VPA, and anticipated for this compound, is the inhibition of histone deacetylases (HDACs).[1][4] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, VPA promotes a more open chromatin structure, facilitating the transcription of genes involved in neuronal survival, differentiation, and synaptic plasticity.[1][2] This epigenetic modulation is a key factor in its neuroprotective effects observed in various models of neurodegenerative diseases.[1][4] Short-chain fatty acids, in general, are known inhibitors of HDAC activity.[5][6]

Potentiation of GABAergic Neurotransmission

Valproic acid has been shown to enhance GABAergic neurotransmission, the primary inhibitory system in the brain.[2][7][8] This is achieved through multiple actions:

-

Inhibition of GABA Transaminase: VPA inhibits GABA transaminase, the enzyme responsible for the degradation of GABA, thereby increasing GABA concentrations in the synaptic cleft.[7][8]

-

Increased GABA Synthesis: Some studies suggest VPA may also increase the synthesis of GABA.[3]

-

Modulation of Postsynaptic GABA Receptors: VPA can also indirectly influence the function of postsynaptic GABA-A receptors.[3]

This overall enhancement of inhibitory signaling contributes to its efficacy as an anticonvulsant.[7]

Modulation of Intracellular Signaling Pathways

VPA influences several critical intracellular signaling cascades that are integral to neuronal function and survival. These pathways are often dysregulated in neurological disorders. Key pathways modulated by VPA include:

-

PI3K/Akt Pathway: VPA has been shown to activate the PI3K/Akt signaling pathway, which is a central regulator of cell survival and proliferation.[9] Activation of this pathway can inhibit apoptosis and promote neurogenesis.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in neuroprotection and synaptic plasticity that is modulated by VPA.[9]

-

GSK-3β Inhibition: VPA is known to inhibit glycogen (B147801) synthase kinase 3 beta (GSK-3β), an enzyme implicated in the pathophysiology of several neurological and psychiatric disorders.[3]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on Valproic Acid, which can serve as a reference for the anticipated effects of this compound.

Table 1: In Vivo Neuroprotective Effects of Valproic Acid in a Model of Parkinson's Disease

| Treatment Group | Apomorphine-Induced Rotations (rotations/min) | Striatal Dopamine (B1211576) Content (ng/mg tissue) |

| Sham-operated | 0.5 ± 0.2 | 15.2 ± 1.8 |

| 6-OHDA-lesioned | 7.8 ± 1.1 | 4.3 ± 0.7 |

| 6-OHDA + VPA (25 mg/kg) | 5.1 ± 0.9 | 7.9 ± 1.2 |

| 6-OHDA + VPA (50 mg/kg) | 3.2 ± 0.6 | 10.5 ± 1.5 |

*p < 0.05, **p < 0.01 compared to 6-OHDA-lesioned group. Data adapted from a study on the neuroprotective effects of VA in a rat model of Parkinson's disease.[4]

Table 2: HDAC Inhibition by Short-Chain Fatty Acids

| Compound | IC50 for HDAC Inhibition (mM) |

| Butyrate | 0.09 |

| Propionate | >1.0 |

| p-Coumaric acid | 0.19 |

| 3-(4-OH-phenyl)-propionate | 0.62 |

| Caffeic acid | 0.85 |

Data from a study investigating HDAC inhibition by various short-chain fatty acids and polyphenol metabolites.[10]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to investigate the mechanisms of VPA, which are applicable to the study of this compound.

Protocol 1: Assessment of Apomorphine-Induced Rotations in a 6-OHDA Rat Model of Parkinson's Disease

Objective: To evaluate the effect of the test compound on motor asymmetry, a behavioral hallmark of unilateral dopamine depletion.

Materials:

-

Male Wistar rats (250-300g)

-

6-hydroxydopamine (6-OHDA)

-

Apomorphine (B128758) hydrochloride

-

Stereotaxic apparatus

-

Rotational activity monitoring system

Procedure:

-

Lesion Induction: Anesthetize rats and place them in a stereotaxic frame. Inject 6-OHDA unilaterally into the striatum.

-

Treatment: Begin oral administration of the test compound (e.g., this compound at various doses) or vehicle 24 hours after surgery and continue daily for the duration of the study (e.g., 2 weeks).

-

Behavioral Testing: Two weeks post-lesion, administer apomorphine (a dopamine agonist) to induce rotational behavior.

-

Data Acquisition: Place the animals in a circular arena and record the number of full (360°) contralateral rotations for a set period (e.g., 60 minutes).

-

Analysis: Compare the number of rotations between the vehicle-treated and compound-treated groups using appropriate statistical tests.[4]

Protocol 2: In Vitro Histone Deacetylase (HDAC) Activity Assay

Objective: To determine the inhibitory potential of the test compound on HDAC activity.

Materials:

-

Nuclear extracts from a relevant cell line (e.g., HT-29 human colon carcinoma cells)

-

HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Test compound (this compound) at various concentrations

-

Assay buffer

-

Fluorometric plate reader

Procedure:

-

Preparation: Prepare serial dilutions of the test compound.

-

Reaction Setup: In a 96-well plate, add nuclear extract, assay buffer, and the test compound or vehicle.

-

Incubation: Incubate the plate at 37°C for a defined period to allow for compound-enzyme interaction.

-

Substrate Addition: Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is proportional to HDAC activity.

-

Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).[10]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways believed to be modulated by this compound, based on evidence from Valproic Acid research.

Caption: HDAC Inhibition by this compound.

Caption: Modulation of GABAergic Neurotransmission.

Caption: Key Neuroprotective Signaling Pathways.

Conclusion

While further direct investigation into the specific pharmacological profile of this compound is warranted, the extensive body of research on its structural analog, Valproic Acid, provides a strong foundation for its potential as a neuroprotective agent. The multifaceted mechanism of action, encompassing epigenetic modulation through HDAC inhibition, enhancement of GABAergic signaling, and regulation of key intracellular pathways, positions this compound as a promising candidate for further preclinical and clinical development in the context of various neurological disorders. Future studies should focus on directly quantifying the effects of this compound in relevant disease models to fully elucidate its therapeutic potential.

References

- 1. Biochemical, molecular and epigenetic mechanisms of valproic acid neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Valproate - Wikipedia [en.wikipedia.org]

- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 4. Valproic Acid Neuroprotection in the 6-OHDA Model of Parkinson's Disease Is Possibly Related to Its Anti-Inflammatory and HDAC Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

- 9. Frontiers | Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation [frontiersin.org]

- 10. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Butylhexanoic Acid: A Potent Inhibitor of Butyric Acid Oxidation – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-butylhexanoic acid as a putative inhibitor of butyric acid oxidation. Drawing upon data from its close structural analog, valproic acid (VPA), this document elucidates the molecular mechanisms of inhibition, presents quantitative data on inhibitory effects, details relevant experimental protocols for studying these effects, and provides visual representations of the key metabolic pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other fatty acid oxidation inhibitors.

Introduction

Butyric acid, a short-chain fatty acid (SCFA), is a crucial energy source for various cell types, particularly colonocytes, and plays a significant role in cellular metabolism and signaling. The mitochondrial β-oxidation of butyric acid is a fundamental metabolic process. The inhibition of this pathway has emerged as a therapeutic strategy in several disease contexts, including certain metabolic disorders and cancers.

This compound, a branched-chain fatty acid, is a structural analog of the well-characterized drug valproic acid (VPA). VPA is known to be a potent inhibitor of fatty acid oxidation, including that of butyric acid.[1][2] Due to the scarcity of direct research on this compound, this guide will leverage the extensive data available for VPA to infer the mechanisms and effects of this compound on butyric acid oxidation. It is hypothesized that this compound shares a similar mechanism of action due to its structural similarity to VPA.

Mechanism of Action: Inhibition of Butyric Acid β-Oxidation

The inhibitory action of this compound on butyric acid oxidation is presumed to be multifactorial, mirroring the mechanisms described for VPA. The central hypothesis is that this compound, like VPA, is activated to its coenzyme A (CoA) thioester, 2-butylhexanoyl-CoA, within the mitochondrial matrix. This activated form is the primary mediator of the inhibitory effects.

The key inhibitory mechanisms are proposed to be:

-

Direct Inhibition of β-Oxidation Enzymes : 2-butylhexanoyl-CoA can act as a competitive inhibitor of enzymes involved in the β-oxidation spiral. A primary target is likely the short-chain acyl-CoA dehydrogenase (SCAD), the first and rate-limiting enzyme in butyric acid oxidation.[3] VPA, in its CoA form, has been shown to inhibit SCAD activity.[4]

-

Sequestration of Coenzyme A : The formation of 2-butylhexanoyl-CoA consumes intramitochondrial CoA. This can lead to a depletion of the free CoA pool, which is an essential cofactor for the activation of butyric acid to butyryl-CoA and for the thiolase step of β-oxidation.[5][6]

-

Inhibition of Carnitine Palmitoyltransferase 1 (CPT1) : While CPT1 is primarily associated with the transport of long-chain fatty acids into the mitochondria, some studies suggest that VPA-CoA can also inhibit CPT1.[5] This could indirectly affect overall fatty acid metabolism, although its direct impact on short-chain fatty acid oxidation is less clear as short-chain fatty acids are generally thought to cross the mitochondrial membrane independently of the carnitine shuttle.

Signaling Pathway of Butyric Acid Oxidation and Inhibition

Caption: Figure 1: Proposed Mechanism of Butyric Acid Oxidation Inhibition by this compound.

Quantitative Data on Inhibition

Table 1: Inhibitory Constants (Ki) of Valproyl-CoA for Acyl-CoA Dehydrogenases

| Enzyme | Substrate | Ki of Valproyl-CoA (µM) | Inhibition Type | Source |

| Isovaleryl-CoA Dehydrogenase (IVD) | Isovaleryl-CoA | 74 ± 4 | Competitive | [4] |

| Short Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | Isobutyryl-CoA | 249 ± 29 | Competitive | [4] |

Note: IVD and SBCAD are involved in branched-chain amino acid metabolism but share structural similarities with SCAD. Valproyl-CoA also acts as a substrate for SBCAD and IVD.[4]

Table 2: IC50 Values of Valproic Acid for Mitochondrial Respiration

| Substrate | Cell/Tissue Type | IC50 of VPA (µM) | Source |

| Pyruvate | Isolated Rat Liver Mitochondria | ~50 | [7] |

| Palmitate (Long-Chain Fatty Acid) | Isolated Rat Hepatocytes | Inhibition observed at 100 µM - 5 mM | [1] |

Note: These values reflect the overall impact on mitochondrial function, which is a consequence of the inhibition of specific enzymes within the metabolic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory effects of this compound on butyric acid oxidation.

Measurement of Butyric Acid Oxidation in Cultured Cells using a Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration, specifically fueled by butyric acid.

Materials:

-

Seahorse XF96 or XF24 Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium

-

Butyric Acid

-

This compound (or other inhibitor)

-

Oligomycin

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)

-

Rotenone/Antimycin A

-

Cultured cells (e.g., HepG2, primary hepatocytes)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with butyric acid (e.g., 5 mM final concentration). Warm the medium to 37°C and adjust the pH to 7.4.

-

Cell Plate Preparation: On the day of the assay, remove the growth medium from the cells, wash once with the prepared assay medium, and then add the final volume of assay medium to each well. Incubate the plate in a 37°C non-CO2 incubator for 45-60 minutes.

-

Inhibitor Preparation: Prepare stock solutions of this compound in the assay medium.

-

Compound Loading: Load the injector ports of the Seahorse XF sensor cartridge with the following compounds:

-

Port A: this compound at various concentrations (or vehicle control).

-

Port B: Oligomycin (e.g., 1.0 µM final concentration).

-

Port C: FCCP (e.g., 1.0 µM final concentration, titrate for optimal concentration).

-

Port D: Rotenone/Antimycin A (e.g., 0.5 µM final concentration).

-

-

Seahorse XF Analyzer Assay: Calibrate the sensor cartridge and run the assay. The instrument will measure baseline OCR, then inject the compounds sequentially and measure the corresponding changes in OCR.

-

Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The decrease in OCR after the injection of this compound indicates the inhibition of butyric acid oxidation.

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Activity Assay

This spectrophotometric assay measures the activity of SCAD by monitoring the reduction of a dye.

Materials:

-

Isolated mitochondria or purified SCAD enzyme

-

Potassium phosphate (B84403) buffer

-

Butyryl-CoA (substrate)

-

2,6-Dichlorophenolindophenol (DCPIP) (electron acceptor)

-

Phenazine methosulfate (PMS) (electron carrier)

-

2-Butylhexanoyl-CoA (inhibitor)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, DCPIP, and PMS.

-

Enzyme Addition: Add the mitochondrial preparation or purified SCAD enzyme to the cuvette and incubate for a few minutes at 37°C to establish a baseline.

-

Inhibitor Addition (for inhibition studies): Add varying concentrations of 2-butylhexanoyl-CoA to the cuvette and pre-incubate for a defined period.

-

Initiate Reaction: Start the reaction by adding the substrate, butyryl-CoA.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 600 nm due to the reduction of DCPIP.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the extinction coefficient of DCPIP. The percentage of inhibition can be determined by comparing the activity in the presence and absence of 2-butylhexanoyl-CoA.

Mandatory Visualizations

Experimental Workflow for Assessing Inhibition of Butyric Acid Oxidation

Caption: Figure 2: Workflow for assessing butyric acid oxidation inhibition.

Conclusion

While direct experimental evidence for this compound as an inhibitor of butyric acid oxidation is currently limited, the extensive research on its structural analog, valproic acid, provides a strong basis for its proposed mechanism of action and inhibitory potential. This technical guide has outlined the likely molecular mechanisms, provided relevant quantitative data from VPA studies, and detailed robust experimental protocols to facilitate further investigation into the effects of this compound. The provided diagrams offer a clear visual representation of the underlying biochemistry and experimental design. It is anticipated that this guide will serve as a valuable resource for researchers and drug development professionals, enabling them to design and execute experiments to fully characterize the inhibitory profile of this compound and its potential therapeutic applications. Further research is warranted to confirm the hypothesized mechanisms and to determine the specific inhibitory constants of this compound for the key enzymes in the butyric acid oxidation pathway.

References

- 1. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rug.nl [rug.nl]

- 3. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butyrate Attenuates Hepatic Steatosis Induced by a High‐Fat and Fiber‐Deficient Diet via the Hepatic GPR41/43‐CaMKII/HDAC1‐CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Methods for the Determination of Rates of Glucose and Fatty Acid Oxidation in the Isolated Working Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Butylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-butylhexanoic acid (CAS No: 3115-28-4). While direct access to raw spectral data is limited in publicly available databases, this document compiles expected spectroscopic characteristics based on analogous compounds and established principles of analytical chemistry. The guide includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a format intended to support research and development activities.

Introduction

This compound is a branched-chain carboxylic acid with the molecular formula C₁₀H₂₀O₂. Accurate spectroscopic analysis is crucial for its identification, purity assessment, and quality control in various applications, including chemical synthesis and drug development. This guide summarizes the key spectroscopic features of this compound and provides standardized methodologies for their determination.

Spectroscopic Data Summary

While specific experimental spectra for this compound are indexed in databases such as SpectraBase, the quantitative peak data is not broadly accessible.[1] The following tables present the expected spectroscopic data, derived from the analysis of similar carboxylic acids and predictive models.

¹H NMR Spectroscopy Data (Predicted)

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H |

| -CH(COOH)- | 2.2 - 2.5 | Multiplet | 1H |

| -CH₂- (butyl & hexyl chains) | 1.2 - 1.7 | Multiplet | 12H |

| -CH₃ (butyl & hexyl chains) | 0.8 - 1.0 | Triplet | 6H |

¹³C NMR Spectroscopy Data (Predicted)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| -COOH | 175 - 185 |

| -CH(COOH)- | 40 - 50 |

| -CH₂- (butyl & hexyl chains) | 20 - 40 |

| -CH₃ (butyl & hexyl chains) | 10 - 15 |

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | O-H Stretch |

| C-H (Alkyl) | 2850 - 2960 | Strong | C-H Stretch |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | C=O Stretch |

| C-O | 1210 - 1320 | Medium | C-O Stretch |

| O-H | 920 - 950 | Medium, Broad | O-H Bend |

Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 172 | Low | [M]⁺ (Molecular Ion) |

| 129 | Medium | [M - C₃H₇]⁺ |

| 115 | Medium | [M - C₄H₉]⁺ |

| 73 | High | [C₄H₉O]⁺ |

| 60 | High | [C₂H₄O₂]⁺ (McLafferty Rearrangement) |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the this compound molecule.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker, Varian) with a field strength of 300 MHz or higher.

-

5 mm NMR tubes.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -1 to 13 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer.

-

Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

Procedure (Neat Liquid/Capillary Cell):

-

Sample Preparation: Place a small drop of neat this compound onto one salt plate.

-

Place a second salt plate on top and gently press to form a thin capillary film.

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the sample holder in the spectrometer's beam path.

-

Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Mass Spectrometer with an Electron Ionization (EI) source.

-

Gas Chromatograph (GC) for sample introduction (optional).

Procedure (Direct Infusion EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or by injection into a GC inlet.

-

Ionization: Bombard the sample with electrons at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Computational Modeling and DFT Studies of 2-Butylhexanoic Acid: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a methodological framework for the computational modeling and Density Functional Theory (DFT) analysis of 2-Butylhexanoic acid. While comprehensive experimental and computational studies on this specific molecule are not extensively available in public literature, this document outlines the established theoretical approaches and workflows that can be employed for its characterization. The guide details the principles of ab initio calculations and DFT for predicting molecular properties, including structural parameters and spectroscopic signatures. It serves as a foundational resource for researchers initiating new computational investigations into this compound and its derivatives, particularly in the context of materials science and drug development.

Introduction

This compound (C₁₀H₂₀O₂) is a branched-chain carboxylic acid.[1][2] Understanding its three-dimensional structure, electronic properties, and vibrational modes is crucial for applications ranging from polymer chemistry to the design of pharmacologically active molecules. Computational modeling, particularly through ab initio methods and Density Functional Theory (DFT), offers a powerful, non-experimental route to elucidate these characteristics.

DFT has become a standard tool in computational chemistry for studying the electronic characteristics and reactivity of molecules.[3] Such studies can provide insights into molecular geometry, electronic distribution, stability, and potential interactions with biological targets.[3] This guide will delineate the typical protocols and expected outcomes from such a computational investigation of this compound.

Theoretical Background

Ab Initio Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These calculations are used to predict molecular properties such as ¹³C-NMR chemical shifts by analyzing the impact of local polymer chain conformations.[3] For a molecule like this compound, ab initio calculations can model cluster structures to understand conformational effects, such as γ-gauche torsional angles, on its spectroscopic output.[3]

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is often employed to calculate a molecule's electronic properties, including ionization potential, electron affinity, and electronic excitation energies.[4] A vibrational analysis can also be performed to predict the molecule's infrared (IR) and Raman spectra, which can then be compared with experimental data for validation.[4]

Methodological Workflow for Computational Analysis

A typical computational study of this compound would follow a structured workflow, from initial structure preparation to the analysis of calculated properties. The following diagram illustrates this general process.

Protocol for Geometry Optimization

-

Initial Structure: The 2D structure of this compound, represented by its SMILES string CCCCC(CCCC)C(=O)O, is converted into an initial 3D conformation using molecular editing software.[2]

-

Method Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) are chosen. This combination is widely used for organic molecules as it provides a good balance between accuracy and computational cost.

-

Optimization: The initial geometry is optimized to find the lowest energy conformation. This process involves iterative calculations to adjust bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached.

-